3-(5,5-dioxo-6H-benzo[c][1]benzothiepin-11-ylidene)-N,N-dimethylpropan-1-amine
Description
3-(5,5-dioxo-6H-benzo[c][1]benzothiepin-11-ylidene)-N,N-dimethylpropan-1-amine (IUPAC name) is a tricyclic compound featuring a benzo[c][1]benzothiepin core modified with a sulfone (dioxo) group at the 5,5-positions and an N,N-dimethylpropan-1-amine side chain. This structure confers unique electronic and steric properties, differentiating it from classical tricyclic antidepressants (TCAs). It is identified as a degradation product of dosulepin (a TCA) and is classified as a sulfone derivative .
Properties
IUPAC Name |
3-(5,5-dioxo-6H-benzo[c][1]benzothiepin-11-ylidene)-N,N-dimethylpropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2S/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-23(21,22)19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAOUNLJPTVJAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2CS(=O)(=O)C3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural Features of Key Analogous Compounds
Key Observations :
- Sulfone vs.
- Core Rigidity : The benzo[c][1]benzothiepin core with a conjugated double bond may restrict conformational flexibility, contrasting with the saturated azepine rings in imipramine or clomipramine .
- Substituent Effects: Halogenation (e.g., clomipramine’s 2-chloro group) or cyano groups (escitalopram) modulate receptor binding and metabolic stability .
Pharmacological and Functional Comparisons
Table 2: Pharmacological Profiles
Key Observations :
- Mechanistic Divergence: While classical TCAs (e.g., imipramine) broadly inhibit serotonin/norepinephrine reuptake, the target compound’s sulfone modification may shift selectivity or potency, though direct data are lacking .
- Selectivity: Escitalopram’s SSRI specificity contrasts with the non-selective TCA profile, highlighting structural determinants (e.g., isobenzofuran vs. benzothiepin) .
- Metabolism : Sulfone-containing compounds like the target may exhibit slower hepatic clearance due to reduced CYP450 susceptibility compared to imipramine .
Key Observations :
- Oxidation Steps : The target compound’s sulfone group likely requires controlled oxidation of a thioether precursor, a step absent in imipramine/clomipramine synthesis .
- Chiral Resolution: Escitalopram (S-1) emphasizes enantiomeric purity (>99% ee via β-CD HPLC), a consideration absent in non-chiral TCAs .
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